[(3-Chloro-2-fluorophenyl)methyl]hydrazine
Description
[(3-Chloro-2-fluorophenyl)methyl]hydrazine is a substituted hydrazine derivative featuring a benzyl group substituted with chlorine at the 3-position and fluorine at the 2-position. This compound serves as a key intermediate in synthesizing biologically active molecules, particularly in agrochemical and pharmaceutical research.
Properties
CAS No. |
1000805-97-9 |
|---|---|
Molecular Formula |
C7H8ClFN2 |
Molecular Weight |
174.60 g/mol |
IUPAC Name |
(3-chloro-2-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClFN2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2 |
InChI Key |
MVDCZBZRZDIDNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CNN |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Yields
Hydrazination of 3-Chloro-2-fluoroaniline
A high-yield method involves refluxing 3-chloro-2-fluoroaniline with hydrazine hydrate in the presence of HCl. The reaction conditions are optimized to maximize purity:
- Solvent : Acetonitrile or ethanol
- Catalyst : HCl (4.0 M in 1,4-dioxane)
- Temperature : Reflux (~80°C)
- Time : 1–2 hours
- Yield : 95%
Table 1: Summary of Hydrazination Methods
Optimization Techniques and Catalytic Systems
Role of Inorganic Acids
Hydrolysis with HCl or H₂SO₄ is critical for protonating the hydrazine group, enhancing solubility and yield. Concentrations >6 moles/L of acid are preferred, with reaction temperatures controlled between 0–50°C to avoid decomposition.
Solvent Effects
Purification and Isolation Techniques
Crystallization
The final hydrochloride salt is isolated via precipitation:
Chromatographic Purification
For high-purity products, silica gel chromatography (EtOAc/hexanes) is employed.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-2-fluorophenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine group into amines.
Substitution: The benzyl hydrazine can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides or nitroso compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing hydrazine groups, such as [(3-Chloro-2-fluorophenyl)methyl]hydrazine, exhibit significant biological activity, including potential anticancer effects. Studies suggest that this compound may interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. For instance, modifications to the phenyl ring or hydrazine moiety can enhance its potency and selectivity against specific cancer types.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies show that halogen substitutions (like chlorine and fluorine) significantly affect the compound's biological activity. In particular, fluorinated derivatives have demonstrated enhanced antibacterial properties against strains such as Acinetobacter baumannii. The presence of electron-withdrawing groups like chlorine has been linked to increased potency in antimicrobial activity .
Antimicrobial Applications
Inhibition of Bacterial Growth
this compound has shown promising results in inhibiting the growth of various bacterial strains. In a study comparing halogen-substituted hydrazones, compounds with mono-substitution (specifically with chlorine) exhibited the most potent antimicrobial activity. The minimum inhibitory concentration (MIC) values were notably low for these compounds, indicating strong efficacy against tested bacterial strains .
Mechanisms of Action
The mechanisms through which this compound exerts its antimicrobial effects are being investigated through molecular docking studies and in vitro assays. These techniques help elucidate how the compound interacts with enzymes or receptors relevant to bacterial growth and survival pathways.
Synthetic Organic Chemistry
Versatile Synthetic Intermediates
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various other chemical compounds. Its unique functional groups allow for a range of chemical reactions, including condensation reactions to form more complex structures.
Case Study: Synthesis of Hydrazones
A notable application is in the synthesis of hydrazones via reaction with aldehydes or ketones. The resulting hydrazone derivatives have been studied for their potential biological activities, including antifungal and antibacterial properties .
Summary of Research Findings
Mechanism of Action
The mechanism of action of [(3-Chloro-2-fluorophenyl)methyl]hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituent positions and functional groups, influencing electronic, steric, and solubility properties:
Yield Comparison :
Physicochemical Properties
- Stability: Hydrazine derivatives are generally stable under acidic conditions but prone to oxidation. This compound’s chloro-fluoro substitution may enhance stability compared to non-halogenated analogues .
Biological Activity
[(3-Chloro-2-fluorophenyl)methyl]hydrazine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and applications in various therapeutic areas.
Chemical Structure and Synthesis
The molecular formula for this compound is C7H8ClF N2. The compound features a hydrazine functional group linked to a phenyl ring that is substituted with both chlorine and fluorine atoms. The synthesis typically involves multi-step procedures that may include the reaction of hydrazine derivatives with appropriate electrophiles to introduce the chloro and fluoro substituents .
Anticancer Activity
Research indicates that compounds with hydrazine moieties often exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results, with some derivatives demonstrating IC50 values below 10 µM against human cancer cell lines such as HeLa and MCF-7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | < 10 |
| This compound | MCF-7 | < 10 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have demonstrated that similar hydrazine derivatives exhibit inhibitory activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents, particularly chlorine and fluorine, has been shown to enhance antimicrobial potency .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.125 |
| Escherichia coli | 1.56 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. SAR studies reveal that the introduction of electron-withdrawing groups like chlorine and fluorine on the phenyl ring enhances the compound's reactivity and biological efficacy. Conversely, excessive halogenation can lead to a decrease in activity due to steric hindrance or electronic effects .
Case Studies
- Anticancer Efficacy : A study investigated various derivatives of hydrazine compounds against different cancer cell lines. Among them, this compound exhibited notable cytotoxicity, leading researchers to explore further modifications to improve potency .
- Antimicrobial Properties : In another study focusing on antimicrobial activity, derivatives were tested against multi-drug resistant strains of bacteria. The findings indicated that compounds with specific halogen substitutions showed improved inhibition compared to their non-substituted counterparts .
Q & A
Q. What are the recommended synthetic routes for [(3-Chloro-2-fluorophenyl)methyl]hydrazine with high purity?
Methodological Answer: A common approach involves condensation reactions under mild acidic conditions. For example, reacting (3-chloro-2-fluorophenyl)methanamine with hydrazine hydrate in acetic acid at room temperature, followed by recrystallization (e.g., methanol or ethanol) to isolate the product. Monitoring reaction progress via TLC or HPLC ensures completion. Purity can be validated using elemental analysis and spectroscopic techniques (IR, H/C NMR) .
Q. What analytical methods are suitable for quantifying this compound in solution?
Methodological Answer: Titrimetric methods, such as back-titration with standardized HCl/NaOH using methyl red as an indicator, are effective for quantifying hydrazine derivatives. For higher sensitivity, UV-Vis spectroscopy (λ~300 nm, based on hydrazine’s absorbance) or HPLC with a C18 column and PDA detection (mobile phase: acetonitrile/water with 0.1% TFA) can be employed. Mass spectrometry (ESI-MS) confirms molecular ion peaks .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: Hydrazine derivatives are toxic and potentially carcinogenic. Use fume hoods, nitrile gloves, and protective eyewear. Storage should be in airtight containers under inert gas (N). Acute Exposure Guideline Levels (AEGLs) for methyl hydrazine (a structural analog) recommend a 10-minute exposure limit of 0.0094 ppm (AEGL-1). Spills require neutralization with 10% NaHCO and adsorption via activated carbon .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data for this compound?
Methodological Answer: Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air). Compare decomposition onset temperatures and enthalpy changes. For kinetic analysis, use the Flynn-Wall-Ozawa method to calculate activation energy (). Cross-validate with computational studies (DFT) to identify decomposition pathways, such as N–N bond cleavage or fluorophenyl ring stability .
Q. How can the biological activity of this compound derivatives be evaluated against Mycobacterium tuberculosis?
Methodological Answer: Synthesize derivatives via Schiff base formation or acylation. Test anti-TB activity using the Microplate Alamar Blue Assay (MABA) against H37Rv strains. Minimum inhibitory concentrations (MICs) are determined at pH 6.6 under microaerophilic conditions. Validate target engagement via molecular docking (e.g., enoyl-ACP reductase) and confirm binding using SPR or ITC. Structural confirmation requires H NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS .
Q. What experimental designs are optimal for studying the catalytic decomposition of this compound to hydrogen-rich gases?
Methodological Answer: Use a fixed-bed reactor with transition metal catalysts (e.g., Ni/AlO or Pt/C). Monitor gas evolution via gas chromatography (TCD detector for H, N, NH). Kinetic studies require varying temperatures (50–300°C) and pressures (1–10 bar). Isotopic labeling (NH) helps trace N–N bond cleavage mechanisms. In situ FTIR identifies intermediates like NH radicals .
Q. How can crystallographic software (e.g., SHELX) improve structural analysis of this compound complexes?
Methodological Answer: For single-crystal X-ray diffraction, use SHELXL for refinement with anisotropic displacement parameters. Assign hydrogen bonds (e.g., N–H⋯Cl/F) using SHELXPRO. Validate via R (<5%) and wR (<10%) indices. WinGX/ORTEP-3 visualizes thermal ellipsoids and packing diagrams. Compare bond lengths (C–F: ~1.34 Å; C–Cl: ~1.73 Å) with DFT-optimized geometries .
Q. How can this compound be tailored for pharmacological applications?
Methodological Answer: Derivatization strategies include:
- Acylation: Introduce acetyl groups to enhance lipophilicity (logP via HPLC).
- Metal Complexation: Coordinate with Cu(II) or Pt(II) for anticancer activity (test via MTT assay on HeLa cells).
- Hybrid Molecules: Link to pyrrolo-pyridazine scaffolds (as in EP 4 374 877 A2) for kinase inhibition. ADMET predictions (SwissADME) optimize bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
